molecular formula C12H16N4O2S2 B12163810 5-isopropyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide

5-isopropyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide

Cat. No.: B12163810
M. Wt: 312.4 g/mol
InChI Key: PTVGETRBIKKQOX-UHFFFAOYSA-N
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Description

5-isopropyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by reacting thiosemicarbazide with formic acid under reflux conditions.

    Methoxymethylation: The thiadiazole intermediate is then treated with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethyl group.

    Thiazole Ring Formation: The thiazole ring is synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions.

    Coupling Reaction: The final step involves coupling the methoxymethyl-thiadiazole intermediate with the thiazole intermediate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and methoxymethyl groups.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The thiadiazole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiadiazole and thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of the thiadiazole and thiazole rings suggests it could interact with biological macromolecules, possibly serving as a lead compound for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The structural features of the compound suggest it might exhibit antimicrobial, antifungal, or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-isopropyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole and thiazole rings might facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 5-isopropyl-N-(5-(methyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide
  • 5-isopropyl-N-(5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide

Uniqueness

The unique combination of the methoxymethyl group on the thiadiazole ring and the isopropyl group on the thiazole ring distinguishes this compound from its analogs. These structural features may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H16N4O2S2

Molecular Weight

312.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C12H16N4O2S2/c1-6(2)10-9(13-7(3)19-10)11(17)14-12-16-15-8(20-12)5-18-4/h6H,5H2,1-4H3,(H,14,16,17)

InChI Key

PTVGETRBIKKQOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)NC2=NN=C(S2)COC

Origin of Product

United States

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